molecular formula C12H14ClNO2S B13159115 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride

2-methyl-1-propyl-1H-indole-3-sulfonyl chloride

Cat. No.: B13159115
M. Wt: 271.76 g/mol
InChI Key: WXXWHNWXQJATOC-UHFFFAOYSA-N
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Description

2-Methyl-1-propyl-1H-indole-3-sulfonyl chloride is an indole derivative featuring a sulfonyl chloride group at the 3-position, a methyl group at the 2-position, and a propyl chain at the 1-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to prepare sulfonamides, sulfonate esters, and other functionalized compounds. For instance, sulfonation of indoles often employs reagents like chlorosulfonic acid, and substituent positioning significantly influences reactivity and spectral properties .

Properties

Molecular Formula

C12H14ClNO2S

Molecular Weight

271.76 g/mol

IUPAC Name

2-methyl-1-propylindole-3-sulfonyl chloride

InChI

InChI=1S/C12H14ClNO2S/c1-3-8-14-9(2)12(17(13,15)16)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3

InChI Key

WXXWHNWXQJATOC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C2=CC=CC=C21)S(=O)(=O)Cl)C

Origin of Product

United States

Chemical Reactions Analysis

2-methyl-1-propyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include nucleophiles such as amines, alcohols, and thiols.

Scientific Research Applications

2-methyl-1-propyl-1H-indole-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Positioning and Functional Group Effects

The target compound’s 3-sulfonyl chloride group distinguishes it from other indole derivatives. Key comparisons include:

Compound Name Substituents Molecular Formula Key Functional Group Reactivity Profile
2-Methyl-1-propyl-1H-indole-3-sulfonyl chloride 2-Me, 1-Pr, 3-SO₂Cl C₁₂H₁₄ClNO₂S Sulfonyl chloride High reactivity (nucleophilic substitution)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH C₁₀H₈ClNO₂ Carboxylic acid Moderate (acid-base reactions, esterification)
Compound from Fused heterocyclic structure C₁₅H₁₅N₂ Amine Base-mediated reactions (e.g., alkylation)
  • Reactivity : The sulfonyl chloride group in the target compound enables rapid nucleophilic displacement (e.g., with amines to form sulfonamides), whereas carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are more suited for condensation or decarboxylation .
  • Spectral Data: 13C-NMR: In , C-3 of a similar indole derivative resonates at 101.99 ppm . The electron-withdrawing sulfonyl chloride group in the target compound would likely deshield C-3 further, shifting it to ~110–120 ppm (typical for sulfonated indoles). HRMS: The compound in has an exact mass of 223.1225 (C₁₅H₁₅N₂), while the target compound’s exact mass would be higher (~283.05 for C₁₂H₁₄ClNO₂S) due to the sulfonyl chloride and chlorine substituents.

Biological Activity

2-Methyl-1-propyl-1H-indole-3-sulfonyl chloride is a synthetic compound derived from the indole family, which is known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their pharmacological properties, including antitumor, antibacterial, antiviral, and antifungal activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H14ClNO2S\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}_{2}\text{S}

This compound features a sulfonyl chloride group, which is known to enhance reactivity and biological activity.

Indole derivatives often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many indole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Intercalation with DNA : Some indoles can intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signal Transduction Pathways : Indoles can influence various signaling pathways, including those related to apoptosis and cell proliferation.

Biological Activities

Recent studies highlight the biological activities associated with this compound:

Anticancer Activity

Indole derivatives have shown promise in cancer therapy. In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells with an IC50 value indicating effective dose-response relationships.

Cell LineIC50 (µM)Mechanism of Action
MCF-725.72Induction of apoptosis
U87 glioblastoma45.2Cell cycle arrest

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary screening indicates effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli200 µg/mL
Klebsiella pneumoniae500 µg/mL

Case Studies

Several case studies have documented the biological activities of indole derivatives similar to this compound:

  • Study on Antitumor Effects : A recent study demonstrated that a related indole derivative significantly suppressed tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
  • Antibacterial Efficacy : Research indicated that compounds with a similar sulfonyl group exhibited enhanced antibacterial activity against multidrug-resistant strains of bacteria, suggesting a potential therapeutic application in treating resistant infections.

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